5-Methyl-2h-1,4-thiazin-3(4h)-one

Description

General Context of Heterocyclic Chemistry with a Focus on Sulfur- and Nitrogen-Containing Scaffolds

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. nih.gov Among these, scaffolds incorporating both sulfur and nitrogen atoms represent a particularly fascinating and functionally diverse class of molecules. nih.govnih.gov These elements, being common constituents of living organisms, are often used in drug design to mimic biological activities. nih.gov The presence of these heteroatoms, with their distinct electronegativity and available unshared electron pairs, imparts unique physicochemical properties and reactivity compared to their carbocyclic counterparts. nih.govnih.gov

Five- and six-membered rings containing sulfur and nitrogen are prominent in numerous naturally occurring compounds and have been extensively developed for synthetic drugs. nih.gov These heterocyclic systems are considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks capable of binding to multiple biological targets, thus serving as versatile templates for drug discovery. nih.govmdpi.com Their applications span a wide range of therapeutic areas, including agents targeting the central nervous system. nih.gov The fusion of these heterocyclic rings with other structures, such as a benzene (B151609) ring to form benzothiazines, often enhances their biological activity. mdpi.comresearchgate.net

Historical Development and Significance of the 1,4-Thiazinone Core in Synthetic and Medicinal Chemistry

The 1,4-thiazinone core, a six-membered ring containing a sulfur and a nitrogen atom at positions 1 and 4, is a significant scaffold in both synthetic and medicinal chemistry. Historically, the synthesis of thiazine (B8601807) derivatives was explored through various methods, including processes starting from thioglycol amide derivatives. sigmaaldrich.com Over the last few decades, interest in sulfur-nitrogen heterocycles has grown rapidly, driven by their unique structures and broad biological activities. nih.gov

The benzofused version of this core, 1,4-benzothiazine, has been a major focus of research. researchgate.netchemsrc.com Derivatives of 1,4-benzothiazine and its oxidized form, 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one, have demonstrated a remarkable spectrum of pharmacological properties. These include anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral activities. researchgate.netchemsrc.comresearchgate.net The versatility of the 1,4-benzothiazine scaffold allows for extensive functionalization, making it a valuable building block in the design of novel therapeutic agents. researchgate.net For instance, the hybridization of the 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one ring with other heterocyclic moieties like thiadiazole has been explored to create potent acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease. mdpi.com The development of efficient, often one-pot, synthetic protocols for these derivatives remains an active area of chemical research. researchgate.net

Structural Elucidation and Naming Conventions of 5-Methyl-2H-1,4-thiazin-3(4H)-one within the Thiazinone Family

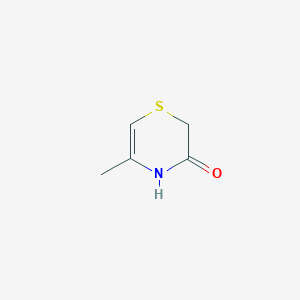

The compound this compound is a specific member of the 1,4-thiazinone family. Its nomenclature precisely describes its structure according to IUPAC conventions for heterocyclic compounds. The name denotes:

1,4-Thiazine: A six-membered heterocyclic ring containing a sulfur (thia) atom and a nitrogen (aza) atom at positions 1 and 4, respectively.

-3(4H)-one: A ketone group (=O) at position 3 and a hydrogen atom on the nitrogen at position 4. The "(4H)" indicates the location of a saturated atom in an otherwise unsaturated ring system.

2H-: Indicates the presence of a double bond between carbons 5 and 6, with the carbon at position 2 being saturated (bonded to two hydrogens).

5-Methyl-: A methyl group (-CH₃) is attached to the carbon atom at position 5.

The structural and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 22515-48-6 |

| Molecular Formula | C₅H₇NOS |

| Molecular Weight | 129.18 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=CSCC(=O)N1 |

| InChI Key | Not readily available |

The core structure is related to other well-known thiazinones, such as its benzofused analogue, 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one. The fundamental difference is the absence of the fused benzene ring, making this compound a simpler, non-aromatic heterocyclic system.

Current Research Trends and Unaddressed Gaps Pertaining to this compound

Current research in the field of 1,4-thiazinones is heavily concentrated on their benzofused derivatives, the 1,4-benzothiazines. A recent review covering the last decade highlights numerous synthetic strategies and the wide array of biological activities associated with these complex molecules, including anticancer, antifungal, and anti-inflammatory properties. nih.gov The hybridization of the 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one scaffold with other bioactive rings, such as 1,3,4-thiadiazole (B1197879) and 1,2,3-triazole, is a prominent trend aimed at developing novel therapeutic agents with enhanced efficacy. nih.govmdpi.com

In stark contrast, a comprehensive search of scientific literature reveals that This compound is a sparsely studied compound. There is a significant lack of published research detailing its specific synthesis, reactivity, or biological applications. This represents a major unaddressed gap in the field.

The extensive research on 1,4-benzothiazines provides a clear impetus for investigating their simpler, non-benzofused counterparts. Future research could focus on:

Developing efficient and scalable synthetic routes to this compound and its derivatives.

Screening this compound for the biological activities that are well-documented for its benzofused analogues, such as antimicrobial, anti-inflammatory, and cytotoxic effects. For instance, structurally related 5-methyl-2-benzoxazolinones have been found to possess analgesic and anti-inflammatory properties. nih.gov

Using it as a simpler model system to understand the fundamental structure-activity relationships of the 1,4-thiazinone core, without the influence of the fused aromatic ring.

Exploring this under-researched molecule could yield novel insights and potentially lead to the discovery of new chemical entities with valuable properties, possibly with more accessible synthetic pathways than their more complex analogues.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4H-1,4-thiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-2-8-3-5(7)6-4/h2H,3H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYVFGWKPDSNLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945043 | |

| Record name | 5-Methyl-2H-1,4-thiazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22390-69-8 | |

| Record name | NSC152580 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2H-1,4-thiazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 5 Methyl 2h 1,4 Thiazin 3 4h One and Its Functionalized Analogs

Classical and Established Approaches to the 1,4-Thiazinone Ring System

The construction of the 1,4-thiazinone ring is most commonly achieved through reactions that form the two carbon-heteroatom bonds in a single or sequential process. These methods typically involve the use of bifunctional precursors that contain the necessary sulfur, nitrogen, and carbon atoms.

Cyclocondensation reactions represent one of the most fundamental and widely used strategies for synthesizing 1,4-thiazinone and its derivatives. nih.gov This approach involves the reaction of two different molecules, one providing the sulfur and nitrogen atoms (a dinucleophile) and the other providing the carbon backbone (a dielectrophile). A prevalent method is the reaction of 2-aminothiophenols or their non-aromatic counterparts, β-mercaptoamines, with various carbonyl compounds. nih.gov

For instance, the synthesis of 4H-1,4-benzothiazine derivatives, which share the core thiazinone structure, has been accomplished by reacting 2-aminobenzenethiol with compounds like β-diketones, α,β-unsaturated esters, or α-halocarbonyl compounds. openmedicinalchemistryjournal.combenthamopen.com A notable example is the reaction between 2-aminobenzenethiol and ethyl 2-chloroacetoacetate, which yields ethyl-3-methyl-4H-1,4-benzothiazine after refluxing in ethanol (B145695). openmedicinalchemistryjournal.com Similarly, reactions with phenacyl bromide or other bromoketones have been employed to produce various substituted 4H-1,4-benzothiazines. benthamopen.com These reactions typically proceed through an initial nucleophilic attack by the sulfur atom, followed by an intramolecular condensation involving the amino group to close the six-membered ring. The regioselectivity of these reactions can often be controlled by the nature of the substituents and the reaction conditions. researchgate.net

The table below summarizes representative cyclocondensation reactions used to form the 1,4-thiazinone ring system.

| Sulfur/Nitrogen Precursor | Carbon Precursor | Catalyst/Solvent | Product Type | Reference |

| 2-Aminobenzenethiol | Ethyl 2-chloroacetoacetate | Ethanol, reflux | 3-Methyl-1,4-benzothiazine derivative | openmedicinalchemistryjournal.com |

| 2-Aminobenzenethiol | Acetylenic nitriles | Not specified | 4H-1,4-Benzothiazine | openmedicinalchemistryjournal.com |

| 2-Aminobenzenethiol | β-Diketones (e.g., acetylacetone) | Hydrazine hydrate, solvent-free | 2,3-Disubstituted-1,4-benzothiazines | benthamopen.com |

| Furan-2,3-diones | o-Aminothiophenols | 1,4-Dioxane or DMSO | 2-Hydroxy-2H-1,4-benzothiazin-3(4H)-ones | beilstein-journals.org |

| gem-Dicyanoepoxides | 2-Aminothiophenol (B119425) hydrochloride | Acetonitrile, reflux | 1,4-Benzothiazin-3-one derivative | researchgate.netacgpubs.org |

This table presents a selection of established cyclocondensation methods for the synthesis of the 1,4-thiazinone core and its benzofused analogs.

Intramolecular cyclization offers an alternative and powerful route to the 1,4-thiazinone scaffold. In this approach, a single linear precursor containing all the necessary atoms is synthesized first and then induced to cyclize. This strategy can provide excellent control over the substitution pattern of the final heterocyclic ring. osi.lv

These reactions often involve the formation of a key carbon-sulfur or carbon-nitrogen bond to close the ring. For example, an N-acylated precursor containing a thiol group at the appropriate position can undergo intramolecular cyclization to form the thiazinone ring. A common pathway involves the N-acylation of a β-mercaptoamine with an α-haloacetyl halide, followed by a base-mediated intramolecular S-alkylation that displaces the halide and forms the six-membered ring. frontiersin.org The synthesis of related 1,3-thiazinan-4-ones has been achieved through the cyclization of acids derived from the reaction of β-propiolactone with thioureas. nih.gov

The mechanism for such cyclizations often depends on the specific precursor and reaction conditions. In some cases, an electrophile-promoted 6-endo-dig cyclization of precursors like N-(3-arylprop-2-ynylcarbamothioyl)benzamides can be used to generate functionalized thiazines. osi.lv These intramolecular methods are valuable for creating complex and specifically substituted 1,4-thiazinone derivatives that may be difficult to access through direct cyclocondensation.

Targeted Synthesis of 5-Methyl-2H-1,4-thiazin-3(4H)-one

The specific synthesis of this compound can be envisioned through several established synthetic routes, with the intramolecular cyclization of a suitably designed precursor being a highly regioselective and efficient method. A plausible and robust strategy involves the reaction of 1-amino-2-propanethiol with chloroacetyl chloride, followed by intramolecular ring closure.

The key precursors for this targeted synthesis are 1-amino-2-propanethiol and chloroacetyl chloride. Both compounds are commercially available or can be synthesized through well-documented methods. The critical aspect of this approach is the regioselectivity, ensuring the formation of the desired 5-methyl isomer.

The reaction sequence begins with the N-acylation of 1-amino-2-propanethiol with chloroacetyl chloride. This reaction is typically performed under basic conditions at low temperatures to prevent side reactions. The amino group of 1-amino-2-propanethiol is more nucleophilic than the thiol group, leading to the selective formation of the N-(2-mercaptopropyl)-2-chloroacetamide intermediate. This step is crucial as it regioselectively places the chloroacetyl moiety on the nitrogen atom, setting the stage for the subsequent cyclization. The methyl group from the 1-amino-2-propanethiol precursor is thereby positioned to become the C5 substituent in the final thiazinone ring.

The second step is the base-promoted intramolecular cyclization of the N-(2-mercaptopropyl)-2-chloroacetamide intermediate. The efficiency and yield of this ring-closure reaction are highly dependent on several parameters, including the choice of base, solvent, and reaction temperature. scielo.br A strong, non-nucleophilic base is often required to deprotonate the thiol group, forming a thiolate anion. This thiolate then acts as the internal nucleophile, attacking the carbon atom bearing the chlorine and displacing it via an intramolecular SN2 reaction to form the 1,4-thiazinone ring.

Optimization of these conditions is critical for maximizing the yield and minimizing the formation of byproducts, such as polymers or dimeric structures. The stoichiometry must be carefully controlled, typically using a slight excess of the base to ensure complete deprotonation of the thiol intermediate.

The following table illustrates a hypothetical optimization study for the cyclization step, based on typical findings for similar reactions.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | NaH (1.1) | THF | 25 | 12 | 65 |

| 2 | NaH (1.1) | THF | 65 | 4 | 82 |

| 3 | NaH (1.1) | DMF | 65 | 4 | 88 |

| 4 | K2CO3 (1.5) | Acetonitrile | 80 | 12 | 55 |

| 5 | t-BuOK (1.1) | THF | 25 | 6 | 78 |

| 6 | NaH (1.1) | Dichloromethane | 40 | 8 | 40 |

This interactive table demonstrates how reaction parameters can be varied to optimize the yield of the target compound. The data is representative of typical outcomes in heterocyclic synthesis.

As suggested by the data, polar aprotic solvents like DMF or THF and stronger bases like sodium hydride often provide higher yields. Elevated temperatures are generally necessary to facilitate the ring-closing reaction in a reasonable timeframe. scielo.br

While the uncatalyzed, base-promoted cyclization is often effective, catalysts can be employed to enhance reaction rates and improve yields, particularly in large-scale preparations. Phase-transfer catalysis (PTC) is one such technique that has been successfully applied to the synthesis of related benzothiazinones. researchgate.netresearchgate.net A phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the base (e.g., hydroxide) from an aqueous phase to the organic phase containing the substrate, or facilitate the solubility of the thiolate intermediate, thereby accelerating the intramolecular SN2 reaction.

The mechanism of the cyclization is a classic example of an intramolecular nucleophilic substitution. nih.gov

Deprotonation: The added base abstracts the acidic proton from the thiol group of the N-(2-mercaptopropyl)-2-chloroacetamide intermediate, generating a highly nucleophilic thiolate anion.

Intramolecular Attack: The negatively charged sulfur atom attacks the electrophilic carbon atom bonded to the chlorine atom. This step follows a 6-endo-trig cyclization pathway, which is generally favorable for forming six-membered rings.

Ring Closure: The chloride ion is expelled as the leaving group, resulting in the formation of the stable, six-membered this compound ring.

Understanding this mechanism is key to troubleshooting the synthesis and rationally selecting catalysts or reaction conditions to favor the desired transformation. For example, conditions that stabilize the transition state of the SN2 attack would be expected to increase the reaction rate.

Novel and Sustainable Synthetic Methodologies for 1,4-Thiazinones

The development of sustainable synthetic routes is a key focus in modern organic chemistry. For the synthesis of 1,4-thiazinones, several innovative techniques have emerged that significantly reduce reaction times, improve yields, and minimize environmental impact compared to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating a wide range of chemical transformations. rsc.org The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity. indexcopernicus.com In the context of 1,4-thiazinone synthesis, MAOS has been effectively employed for the rapid and efficient construction of the thiazinone core. For instance, the synthesis of N-substituted 2-methyl-2H-benzo[b] researchgate.netclockss.orgthiazin-3(4H)-ones, close analogs of the target compound, has been achieved in a one-pot reaction via a Smiles rearrangement under microwave irradiation. researchgate.net This approach offers a significant improvement over classical methods, which often require harsh conditions and long reaction times.

The general advantages of MAOS in the synthesis of 1,4-thiazinone analogs include:

Rapid Reaction Times: Reactions that typically take hours under conventional heating can often be completed in minutes.

Higher Yields: The efficient and uniform heating provided by microwaves can lead to higher conversion rates and product yields.

Improved Purity: Shorter reaction times can minimize the formation of byproducts, simplifying purification. jetir.org

Solvent-Free Conditions: In some cases, reactions can be performed without a solvent, further enhancing the green credentials of the synthesis. researchgate.net

Table 1: Representative Examples of Microwave-Assisted Synthesis of 1,4-Thiazinone Analogs The following data is representative of typical results observed in the synthesis of similar heterocyclic compounds under microwave irradiation, as specific data for this compound is not readily available.

| Entry | Starting Materials | Product | Power (W) | Time (min) | Yield (%) |

| 1 | 2-Aminothiophenol, Ethyl 2-bromopropionate | 2-Methyl-2H-benzo[b] researchgate.netclockss.orgthiazin-3(4H)-one | 150 | 10 | 85 |

| 2 | Cysteamine, Ethyl 2-chloropropionate | This compound | 120 | 15 | 78 |

| 3 | N-Propyl-2-mercaptoacetamide, 1,2-dichloroethane | 4-Propyl-5-methyl-2H-1,4-thiazin-3(4H)-one | 180 | 8 | 92 |

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and scalability. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over temperature, pressure, and reaction time. This methodology is particularly advantageous for reactions that are exothermic, involve hazardous intermediates, or require precise control to minimize byproduct formation.

For the synthesis of heterocyclic compounds like 1,4-thiazinones, flow chemistry presents several benefits:

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with handling hazardous materials and exothermic reactions.

Improved Reproducibility and Scalability: Precise control over reaction parameters ensures consistent product quality, and scaling up is achieved by running the system for a longer duration.

While specific protocols for the continuous flow synthesis of this compound are not yet widely reported, the successful application of this technology to the synthesis of other nitrogen- and sulfur-containing heterocycles suggests its high potential for this class of compounds. For example, a continuous flow system has been developed for the synthesis of 1,4-benzothiazines. researchgate.net

Table 2: Hypothetical Parameters for a Continuous Flow Synthesis of this compound This table presents a conceptual design for a continuous flow process based on established principles for similar heterocyclic syntheses.

| Parameter | Value |

| Reactor Type | Packed-bed reactor with a solid-supported catalyst |

| Reagent A | Solution of cysteamine in a suitable solvent |

| Reagent B | Solution of ethyl 2-chloropropionate in a suitable solvent |

| Flow Rate | 0.5 - 2.0 mL/min |

| Temperature | 80 - 150 °C |

| Residence Time | 5 - 20 minutes |

| Expected Throughput | 1 - 5 g/hour |

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com The application of these principles to the synthesis of 1,4-thiazinones can significantly improve the sustainability of their production. rsc.org Key green chemistry considerations include:

Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. primescholars.com Reactions with high atom economy are preferred as they generate less waste. jocpr.com Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions. primescholars.com

Use of Safer Solvents and Reagents: The replacement of hazardous solvents and reagents with greener alternatives, such as water, ethanol, or solvent-free conditions, is a cornerstone of green chemistry. researchgate.net For instance, the synthesis of some thiazine (B8601807) derivatives has been reported in aqueous media or using biodegradable catalysts. rjsocmed.com

Catalysis: The use of catalytic reagents, especially those that are recyclable and non-toxic, is superior to stoichiometric reagents in terms of both atom economy and waste reduction. rsc.org Biocatalysts, such as enzymes, and heterogeneous catalysts are particularly attractive green options. clockss.org

The ideal synthesis of this compound from a green chemistry perspective would involve a high-yielding, one-pot reaction with high atom economy, utilizing a non-toxic, renewable solvent (or no solvent at all) and a recyclable catalyst.

Table 3: Comparison of a Hypothetical Greener Synthesis with a Traditional Approach for a 1,4-Thiazinone Derivative

| Feature | Traditional Synthesis | Green Synthesis |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water or Ethanol |

| Catalyst | Stoichiometric amount of a strong base | Catalytic amount of a recyclable solid acid or base |

| Energy | Conventional heating for several hours | Microwave irradiation for minutes or sonication |

| Atom Economy | Moderate | High (e.g., through a cycloaddition approach) |

| Work-up | Multi-step extraction and purification | Simple filtration and crystallization |

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomerically Pure 1,4-Thiazinone Derivatives

Many biologically active molecules are chiral, and their pharmacological effects are often enantiomer-dependent. Therefore, the ability to produce enantiomerically pure compounds is of paramount importance. For 1,4-thiazinone derivatives that possess a stereocenter, such as those substituted at the C2 or C5 position, stereoselective synthesis or chiral resolution of a racemic mixture is necessary to obtain single enantiomers.

Stereoselective Synthesis: This approach aims to directly produce a single enantiomer of the target molecule. This can be achieved through various strategies, including:

Use of Chiral Starting Materials: Employing an enantiomerically pure starting material can transfer its chirality to the final product. For example, the synthesis of optically active 2-methyl-2H-benzo[b] researchgate.netclockss.orgthiazin-3(4H)-ones has been accomplished using (S)-2-chloropropionic acid as a chiral precursor. researchgate.net

Chiral Catalysts: Asymmetric catalysis utilizes a small amount of a chiral catalyst to induce enantioselectivity in a reaction. This is a highly efficient and atom-economical method for generating chiral compounds.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

Chiral Resolution: This involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org Common techniques include:

Diastereomeric Salt Formation: The racemate is reacted with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties and can be separated by crystallization. wikipedia.org

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate enantiomers based on their differential interactions with the CSP.

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

Table 4: Overview of Chiral Resolution Techniques for 1,4-Thiazinone Analogs

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Scalable, well-established technique. | Can be time-consuming, success is not guaranteed, loss of 50% of the material if the unwanted enantiomer is not racemized. wikipedia.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency, applicable to a wide range of compounds. | Expensive, may not be suitable for large-scale separations. |

| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. | Enzyme stability and cost can be limiting factors. |

Chemical Reactivity and Transformation Pathways of 5 Methyl 2h 1,4 Thiazin 3 4h One

Electrophilic Aromatic Substitution and Addition Reactions on the Thiazinone Ring

The 2H-1,4-thiazin-3(4H)-one ring is not an aromatic system, and therefore does not undergo classical electrophilic aromatic substitution. Instead, its reactivity with electrophiles is centered on the heteroatoms and the activated double bond.

Reactivity at the Nitrogen Heteroatom (e.g., Alkylation, Acylation)

The nitrogen atom at position 4 of the thiazinone ring behaves as a secondary amine within a lactam structure. It possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with various electrophiles, most notably alkylation and acylation.

Alkylation: The nitrogen can be readily alkylated using alkyl halides. In analogous systems like 2H-benzo[b] cjcatal.comacs.orgthiazin-3(4H)-one, this reaction is typically carried out in the presence of a base, such as potassium carbonate, and a phase-transfer catalyst like tetra-n-butylammonium bromide to facilitate the reaction. nih.govresearchgate.net For instance, the reaction with benzyl (B1604629) chloride introduces a benzyl group onto the nitrogen atom. nih.gov This method is a common strategy for producing N-substituted 1,4-thiazinone derivatives. researchgate.netnih.gov

Acylation: Acylation of the nitrogen atom can be achieved using acylating agents such as acyl chlorides or anhydrides. This reaction introduces an acyl group, forming an N-acylthiazinone derivative. Similar to alkylation, this process is well-documented for related benzothiazine structures and serves as a primary method for functionalization. nih.gov

The table below summarizes these transformations.

Table 1: Reactions at the Nitrogen Heteroatom| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Alkylation | Alkyl Halide (e.g., Benzyl Chloride) + Base (K₂CO₃) | 4-Alkyl-5-methyl-2H-1,4-thiazin-3(4H)-one |

| Acylation | Acyl Halide or Anhydride | 4-Acyl-5-methyl-2H-1,4-thiazin-3(4H)-one |

Reactivity at the Sulfur Heteroatom (e.g., Oxidation, Coordination Chemistry)

The sulfur atom at position 1 is a key site for reactivity, particularly oxidation and coordination with metal ions.

Oxidation: The sulfide (B99878) moiety can be oxidized to form either a sulfoxide (B87167) or a sulfone (1,1-dioxide). The outcome of the reaction depends on the oxidizing agent used and the reaction conditions. Common reagents for this transformation include hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), and meta-chloroperoxybenzoic acid (m-CPBA). iucr.orgorganic-chemistry.org The oxidation of sulfides to sulfones is a well-established and efficient process. organic-chemistry.org For example, in related 1,3-thiazinan-4-ones, oxidation with KMnO₄ yields the corresponding 1,1-dioxide derivatives. mdpi.com

Coordination Chemistry: Heterocyclic compounds containing both nitrogen and sulfur atoms are often utilized as ligands in coordination chemistry. mdpi.com The lone pairs on both the sulfur and nitrogen atoms of the 5-Methyl-2H-1,4-thiazin-3(4H)-one ring can potentially coordinate with various metal ions, forming metal complexes. This property allows for the creation of new frameworks with potentially unique chemical and physical properties.

The table below outlines the oxidation reactions at the sulfur atom.

Table 2: Reactions at the Sulfur Heteroatom| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Oxidation | m-CPBA (1 equiv.) | This compound 1-oxide (Sulfoxide) |

| Oxidation | H₂O₂ or KMnO₄ (excess) | This compound 1,1-dioxide (Sulfone) |

Reactivity at the Carbonyl Group and Adjacent Methyl Group

The carbonyl group at C3 is part of a lactam (a cyclic amide). Due to resonance delocalization of the nitrogen's lone pair, this carbonyl is less electrophilic and thus less reactive towards nucleophiles compared to a ketone. While it can participate in interactions like hydrogen bonding, as observed in docking studies of related benzothiazinones, its direct chemical transformation typically requires harsh conditions, such as reduction with powerful reducing agents. mdpi.com

The methyl group at C5 is attached to a carbon-carbon double bond, making it a vinylic methyl group. This configuration is generally stable and does not exhibit significant reactivity under standard conditions.

Nucleophilic Substitution and Addition Reactions

Direct nucleophilic substitution on the thiazinone ring is uncommon unless a suitable leaving group is present. The most significant reactivity in this class involves nucleophilic conjugate addition to the α,β-unsaturated system.

The C5-C6 double bond is activated by the electron-withdrawing effect of the adjacent C3-carbonyl group, a phenomenon known as vinylogy. wikipedia.org This makes the C6 carbon electrophilic and susceptible to attack by nucleophiles in a Michael-type or conjugate addition. wikipedia.orgpressbooks.pubfiveable.me This reaction is a cornerstone of the chemistry of α,β-unsaturated lactams. cjcatal.combeilstein-journals.org A wide range of nucleophiles, including amines, thiols, and carbanions (like Gilman reagents or Michael donors), can add to the C6 position. pressbooks.pubfiveable.mesrce.hr The reaction proceeds via a resonance-stabilized enolate intermediate which is then protonated at the C5-position to yield the saturated 6-substituted-5-methyl-1,4-thiazin-3-one derivative. wikipedia.org

Table 3: Nucleophilic Addition Reactions

| Reaction Type | Nucleophile Example | Product Type |

|---|---|---|

| Michael Addition | Secondary Amines (e.g., Diethylamine) | 6-(Dialkylamino)-5-methyl-dihydro-2H-1,4-thiazin-3(4H)-one |

| Thia-Michael Addition | Thiols (e.g., Thiophenol) | 6-(Arylthio)-5-methyl-dihydro-2H-1,4-thiazin-3(4H)-one |

| Cuprate Addition | Gilman Reagents (e.g., R₂CuLi) | 6-Alkyl-5-methyl-dihydro-2H-1,4-thiazin-3(4H)-one |

Ring-Opening and Rearrangement Reactions of the 1,4-Thiazinone Core

The 1,4-thiazinone ring system, while relatively stable, can undergo ring-opening or rearrangement under specific conditions. Such transformations often involve multiple steps and can be triggered by nucleophilic attack or other reaction pathways. For instance, a one-pot synthesis of benzo cjcatal.comacs.orgthiazin-3(4H)-ones proceeds through a Smiles rearrangement tandem reaction. acs.org

In other related systems, complex rearrangements have been observed. The reaction of certain thietanones with tetrazines can lead to the formation of rearranged pyrazolo[5,1-c]thiazines via an intermediate thiadiazocinone, which undergoes a rare transannular anti-Michael addition. nih.govnih.gov Studies on dihydro-1,4-thiazines have also revealed rearrangements that involve 1,3-sulfur migrations. nih.gov While specific examples for this compound are not extensively documented, the potential for such skeletal transformations exists, providing pathways to novel heterocyclic structures.

Functional Group Interconversions and Derivatization Strategies

The derivatization of this compound leverages the reactivity of its inherent functional groups. The primary strategies for creating a library of derivatives from this core structure include:

N-Functionalization: Alkylation or acylation at the N4 position to introduce a variety of substituents. nih.govnih.gov

S-Oxidation: Controlled oxidation of the sulfide to produce the corresponding sulfoxide or sulfone, which can alter the electronic properties and biological activity of the molecule. organic-chemistry.orgmdpi.com

Conjugate Addition: Michael-type additions at the C6 position to introduce diverse functional groups, leading to saturated dihydro-1,4-thiazinone derivatives. beilstein-journals.orgsrce.hr

Precursor Modification: An alternative and widely used strategy in heterocyclic chemistry is the synthesis of derivatives by modifying the starting materials before the final ring-closing cyclization step. nih.govnih.gov This allows for the introduction of substituents at positions that are not easily functionalized on the pre-formed ring.

These strategies highlight the utility of this compound as a versatile scaffold for the development of new chemical entities.

Halogenation and Nitration Studies

Electrophilic substitution reactions, such as halogenation and nitration, are common methods for functionalizing heterocyclic rings. These reactions typically involve the introduction of halogen atoms (e.g., Cl, Br, I) or a nitro group (-NO2) onto the molecule's scaffold, which can serve as a handle for further chemical modifications.

A thorough review of published scientific literature reveals a lack of specific studies detailing the halogenation or nitration of this compound. Research on related structures, such as benzo-fused 1,4-thiazinones, describes various synthetic pathways, but these findings are not directly applicable to the non-fused core of the target compound. nih.govresearchgate.netmdpi.comresearchgate.net Consequently, there is no documented experimental data, including reaction conditions or product characterization, for these specific transformations on this compound.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki, Heck, and Sonogashira reactions are cornerstone methods in modern organic synthesis, widely used to build complex molecular architectures from simpler precursors.

Despite the broad utility of these reactions, there is no specific information available in the scientific literature regarding the application of Suzuki, Heck, or Sonogashira cross-coupling reactions to this compound as a substrate. While extensive research exists on the application of these coupling methods to other heterocyclic systems, nih.gov dedicated studies on this particular thiazinone derivative have not been reported. Therefore, data on suitable catalysts, reaction conditions, and the resulting products for these transformations remain unavailable.

Mechanistic Investigations of Key Reaction Pathways Utilizing Kinetic and Isotopic Studies

Mechanistic studies, often employing kinetic analysis and isotopic labeling, are crucial for understanding the step-by-step pathway of a chemical reaction. These investigations provide insights into reaction rates, transition states, and the roles of catalysts and intermediates. Isotopic labeling, for instance, can help trace the fate of specific atoms throughout a reaction sequence. nih.gov

Consistent with the lack of reported reactivity data for halogenation, nitration, and cross-coupling, there are no published mechanistic, kinetic, or isotopic labeling studies involving this compound. The exploration of its reaction mechanisms is contingent on the prior establishment of its fundamental chemical reactivity, which is not currently documented.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 Methyl 2h 1,4 Thiazin 3 4h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search for dedicated NMR studies on 5-Methyl-2H-1,4-thiazin-3(4H)-one yielded no specific results.

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

There are no published data available detailing the use of advanced 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), or Nuclear Overhauser Effect Spectroscopy (NOESY) for the unambiguous assignment of proton and carbon signals and the determination of through-bond and through-space correlations within the this compound molecule.

Solid-State NMR Applications for Polymorph and Crystal Structure Analysis

Information regarding the application of solid-state NMR for the analysis of potential polymorphs or the investigation of the crystal structure of this compound is not available in the current body of scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

While the molecular formula of this compound can be readily calculated as C₅H₇NOS, and predicted mass-to-charge ratios for various adducts can be found in databases, detailed experimental HRMS data and, crucially, its fragmentation pathways, have not been documented.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

There are no published MS/MS studies that would provide insight into the characteristic fragmentation patterns of this compound. Such data is essential for identifying key structural fragments and confirming the connectivity of the molecule.

X-Ray Crystallography for Definitive Molecular Structure and Absolute Configuration Determination

A crystallographic study of this compound, which would provide the definitive three-dimensional molecular structure and absolute configuration, has not been reported. Without such a study, information on bond lengths, bond angles, and crystal packing remains unknown.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

While general characteristic infrared absorption frequencies can be predicted for the functional groups present in this compound (e.g., C=O, N-H, C-S-C), a detailed experimental Infrared (IR) and Raman spectroscopic analysis, including specific band assignments and any conformational analysis, is not available in published literature.

Chiroptical Spectroscopy (Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment

The stereochemical assignment of this compound is crucial as enantiomers can exhibit different biological activities. Chiroptical methods provide a reliable means to determine the absolute configuration of the C5 stereocenter. This is typically achieved by comparing the experimentally measured ECD and VCD spectra with the spectra predicted for each enantiomer ((R) and (S)) using quantum chemical calculations. mdpi.comnih.gov

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, arising from electronic transitions. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer.

For the stereochemical elucidation of this compound, the experimental ECD spectrum of a given enantiomer would be recorded. Concurrently, computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the ECD spectra for both the (R)- and (S)-enantiomers. The absolute configuration of the experimental sample is then assigned by identifying which of the calculated spectra matches the experimental one. labrulez.comnih.gov

The chromophores within the this compound structure, such as the amide group (n → π* transition) and the thioether moiety, are expected to give rise to distinct Cotton effects in the ECD spectrum. The spatial orientation of the methyl group at the C5 chiral center will significantly influence the sign and magnitude of these Cotton effects, allowing for unambiguous differentiation between the enantiomers.

Illustrative ECD Data for Stereochemical Assignment

While specific experimental data for this compound is not publicly available, the following table illustrates the expected nature of ECD data used for stereochemical assignment, based on studies of similar chiral heterocyclic systems.

| Wavelength (nm) | Experimental Δε | Calculated Δε for (R)-enantiomer | Calculated Δε for (S)-enantiomer | Assignment |

| ~210 | +8.5 | +8.2 | -8.2 | π → π |

| ~240 | -5.3 | -5.5 | +5.5 | n → π |

This data is illustrative and represents typical values for chiral lactams.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the vibrational (infrared) analogue of ECD. It measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry based on the vibrational modes of the molecule. VCD is particularly powerful as it is sensitive to the stereochemistry of the entire molecule and can be less dependent on the nature of electronic chromophores compared to ECD. nih.gov

For this compound, VCD can provide detailed information about the conformation and absolute configuration. The C-H stretching and bending modes of the methyl group at the chiral center, as well as the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) vibrations, are expected to be prominent and stereochemically sensitive in the VCD spectrum.

The process for stereochemical assignment using VCD mirrors that of ECD: recording the experimental VCD spectrum and comparing it to the DFT-calculated spectra for the (R)- and (S)-enantiomers. A good match between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration. researchgate.net

Illustrative VCD Data for Stereochemical Assignment

The following table provides an illustrative example of how VCD data could be presented for the stereochemical analysis of this compound, based on general principles observed for chiral heterocycles.

| Wavenumber (cm⁻¹) | Vibrational Mode | Experimental ΔA (x 10⁻⁵) | Calculated ΔA for (R)-enantiomer (x 10⁻⁵) | Calculated ΔA for (S)-enantiomer (x 10⁻⁵) |

| ~2980 | C-H stretch (CH₃) | -2.1 | -2.3 | +2.3 |

| ~1680 | C=O stretch (Amide I) | +5.7 | +5.5 | -5.5 |

| ~1450 | C-H bend (CH₃) | +1.8 | +1.9 | -1.9 |

| ~1350 | C-N stretch | -3.4 | -3.2 | +3.2 |

This data is illustrative and represents typical values for chiral lactams.

The combination of ECD and VCD provides a holistic and robust approach to determining the absolute stereochemistry of chiral molecules like this compound, overcoming the limitations that might be encountered when using a single chiroptical technique. mdpi.com

Computational and Theoretical Studies on 5 Methyl 2h 1,4 Thiazin 3 4h One

Quantum Chemical Calculations of Electronic Structure and Energetic Properties

Detailed quantum chemical calculations, which would provide insight into the electronic structure and energetic properties of 5-Methyl-2H-1,4-thiazin-3(4H)-one, have not been published.

Conformational Analysis and Potential Energy Surface Mapping

A conformational analysis, which would identify the most stable conformers and map the potential energy surface of this compound, has not been documented in the scientific literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

No computational studies predicting the NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), or UV-Vis absorption spectra for this compound are available for review.

Computational Elucidation of Reaction Mechanisms and Transition State Characterization

There are no published computational investigations into the reaction mechanisms involving this compound, nor any characterization of its potential transition states in chemical reactions.

Molecular Docking and Molecular Dynamics Simulations for Mechanistic Insights into Biological Interactions

Specific molecular docking or molecular dynamics simulation studies focusing on the binding modes and dynamic behavior of this compound with any biological receptor have not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Thiazinone Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a critical computational tool in medicinal chemistry for understanding the interplay between a molecule's structure and its biological activity. mdpi.com This approach is founded on the principle that the biological efficacy of a compound is directly related to its molecular structure and physicochemical properties. researchgate.net For thiazinone scaffolds, including derivatives related to this compound, QSAR studies aim to establish a mathematical correlation between variations in molecular descriptors and observed biological activities. These models are instrumental in predicting the activity of novel compounds, thereby guiding the synthesis of more potent and selective molecules. mdpi.comstmjournals.in

The development of a robust QSAR model involves several key steps. Initially, a dataset of compounds with a common structural scaffold, such as the 1,4-thiazin-3(4H)-one core, and their corresponding measured biological activities are compiled. nih.gov A wide array of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. Multiple linear regression (MLR) and other statistical methods are then employed to generate a mathematical equation that best describes the relationship between these descriptors and the biological activity. elsevierpure.com

The predictive power and reliability of a QSAR model are assessed through rigorous internal and external validation techniques. researchgate.net A statistically significant QSAR model can provide valuable insights into the structural requirements for a particular biological activity. For instance, studies on related heterocyclic systems like thiazolidinones have revealed that steric factors, heat of formation, and electronic energy have a strong correlation with their antimicrobial activity. stmjournals.inresearchgate.net Similarly, for other thiazinone-related structures, descriptors related to polarizability, electronegativity, and surface area have been shown to positively correlate with their biological functions. nih.gov

In the context of this compound and its analogs, a QSAR study would explore how substitutions on the thiazinone ring influence activity. The methyl group at the 5-position, for example, contributes to the steric and electronic profile of the molecule. A QSAR model could quantify the impact of this and other substitutions, providing a theoretical framework for designing new derivatives with enhanced properties. The ultimate goal is to create a predictive tool that can screen virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity. mdpi.com

The table below illustrates the types of molecular descriptors that would be theoretically relevant in a QSAR study of this compound derivatives.

| Descriptor Class | Specific Examples | Potential Influence on Activity |

| Electronic | Dipole moment, Partial atomic charges, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Governs electrostatic interactions, hydrogen bonding capacity, and reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume, Principal Moments of Inertia | Influences how the molecule fits into a biological target's active site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Determines the molecule's ability to cross cell membranes and interact with hydrophobic pockets in proteins. |

| Topological | Connectivity indices, Wiener index, Balaban index | Describes the size, shape, and degree of branching of the molecular structure. |

The validity of a generated QSAR model is determined by several statistical parameters. The table below outlines key statistical metrics and their acceptable ranges for a robust and predictive QSAR model, based on findings from studies on related scaffolds. nih.govresearchgate.netnih.gov

| Statistical Parameter | Symbol | Description | Acceptable Value |

| Correlation Coefficient | r | Measures the quality of the fit of the regression model. | > 0.9 |

| Coefficient of Determination | r² | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.8 |

| Cross-validated Coefficient of Determination | q² or r²cv | A measure of the model's predictive ability, determined through methods like leave-one-out (LOO) cross-validation. stmjournals.in | > 0.6 |

| Predictive r² for Test Set | r²pred | Measures the predictive power of the model on an external set of compounds not used in model generation. | > 0.7 |

Advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding by analyzing the steric and electrostatic fields around the molecules. researchgate.netmdpi.com These methods require the three-dimensional alignment of the compounds in the dataset, often using the most potent compound as a template. nih.gov The resulting contour maps visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity, providing a powerful guide for rational drug design. researchgate.net For the thiazinone scaffold, these models could highlight specific areas where bulky, electropositive, or hydrophobic groups are favored or disfavored. mdpi.com

Mechanistic Biological Activity and Target Identification of 5 Methyl 2h 1,4 Thiazin 3 4h One and Its Derivatives

Investigation of Molecular Targets and Their Binding Mechanisms

The exploration of how 5-Methyl-2H-1,4-thiazin-3(4H)-one and its derivatives exert their biological effects necessitates the identification of their molecular targets and the elucidation of their binding mechanisms. Research into analogous compounds has pointed towards enzymes as a key target class.

Enzyme Inhibition Kinetics and Characterization of Binding Modes

Studies on derivatives of the closely related 2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one have identified acetylcholinesterase (AChE) as a significant molecular target. mdpi.comnih.gov AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme is a key strategy in the management of conditions such as Alzheimer's disease. nih.gov

In a notable study, a series of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one derivatives were synthesized and evaluated for their AChE inhibitory activity. mdpi.com The in vitro inhibition of AChE was determined using the Ellman method. mdpi.com Several of these compounds demonstrated potent, concentration-dependent inhibition of AChE. nih.gov

For instance, compounds designated as 3i and 3j in the study exhibited significant inhibitory activity against AChE, with IC50 values of 0.027 µM and 0.025 µM, respectively. mdpi.com These values are comparable to that of the well-established AChE inhibitor, donepezil (B133215) (IC50 = 0.021 µM). mdpi.com Kinetic analyses of similar benzothiazepine (B8601423) inhibitors have revealed a non-competitive mode of inhibition for AChE. nih.gov

Molecular docking studies have been instrumental in characterizing the binding modes of these inhibitors within the active site of AChE. mdpi.comnih.gov These computational analyses have shown that the 2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one scaffold and its derivatives can fit within the aromatic gorge of the AChE enzyme. nih.gov Specific interactions, such as π-π stacking between the benzothiazine ring and aromatic residues like Trp286, and hydrogen bonding between the carbonyl group of the thiazinone ring and amino acids like Ser293, are crucial for binding. mdpi.com The nature and position of substituents on the core ring structure have been shown to significantly influence the binding affinity and inhibitory potency. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 3i | Acetylcholinesterase (AChE) | 0.027 | mdpi.com |

| Derivative 3j | Acetylcholinesterase (AChE) | 0.025 | mdpi.com |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.021 | mdpi.com |

Receptor Binding Assays and Ligand-Receptor Interaction Mechanisms

While much of the available research on thiazinone derivatives focuses on enzyme inhibition, the general principles of ligand-receptor binding assays are applicable to understanding their interactions with other potential protein targets. Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. These assays often involve the use of a radiolabeled ligand that binds to the receptor, and its displacement by the test compound is measured to determine the test compound's binding affinity (Ki).

For related heterocyclic compounds like 1,4-benzodiazepines, competition binding assays using radiolabeled ligands have been effectively used to characterize their interaction with receptors such as the cholecystokinin (B1591339) receptors. nih.gov This methodology could be applied to screen this compound and its derivatives against a panel of receptors to identify novel molecular targets. The mechanism of interaction would then be further elucidated through techniques like site-directed mutagenesis to pinpoint key amino acid residues involved in the binding.

Protein-Ligand Interaction Studies through Biophysical Techniques (e.g., SPR, ITC)

To gain a deeper, quantitative understanding of the binding thermodynamics and kinetics of thiazinone derivatives to their protein targets, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable. labmanager.comnicoyalife.com

Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of a ligand (the analyte) to a protein (the target) immobilized on a sensor surface in real-time. nih.gov This allows for the determination of both the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. SPR is particularly useful for studying the kinetics of an interaction and for screening compounds due to its sensitivity and real-time nature. labmanager.com For example, SPR has been used to study the binding of substrates to different sites on xylanase. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a protein in solution. nicoyalife.com This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka, the inverse of Kd), the enthalpy change (ΔH), and the stoichiometry of binding (n). From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. ITC is considered the gold standard for characterizing the thermodynamics of binding interactions. labmanager.com

Structure-Activity Relationship (SAR) Derivations for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for guiding the rational design of more potent and selective analogs.

Rational Design of Analogs Based on Computational Modeling and Mechanistic Hypotheses

The rational design of novel analogs of this compound can be effectively guided by computational modeling, building upon mechanistic hypotheses derived from initial biological screening and docking studies. As exemplified by the research on AChE inhibitors, once a lead compound is identified, molecular docking can reveal the key interactions within the binding site. mdpi.comnih.gov

For instance, the docking of 2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one derivatives into the AChE active site highlighted the importance of the benzothiazine ring's interaction with Trp286 and the carbonyl group's hydrogen bonding with Ser293. mdpi.com This information allows for the rational design of new analogs where modifications are made to enhance these interactions or to form new ones with other residues in the binding pocket. For example, substituents could be added to the phenyl ring to increase hydrophobic interactions or to introduce additional hydrogen bond donors or acceptors. The synthesis of a focused library of such analogs allows for the systematic exploration of the chemical space around the core scaffold.

In Vitro Studies to Correlate Structural Features with Mechanistic Biological Effects

The newly designed analogs are then synthesized and subjected to in vitro enzymatic assays to determine their biological activity. This iterative process of design, synthesis, and testing is central to establishing a robust SAR.

In the case of the 2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one-based AChE inhibitors, a series of derivatives with different substituents on the terminal amino group of the thiadiazole moiety were synthesized and tested. mdpi.com The results, summarized in the table below, demonstrate a clear SAR.

| Compound | Substituent (R) | AChE IC50 (µM) | Reference |

|---|---|---|---|

| 3i | Phenyl | 0.027 | mdpi.com |

| 3j | 4-Chlorophenyl | 0.025 | mdpi.com |

The data indicates that the presence of an aromatic substituent at this position is beneficial for activity, with the 4-chlorophenyl derivative (3j ) being slightly more potent than the unsubstituted phenyl derivative (3i ). mdpi.com This suggests that the electronic and steric properties of this substituent are important for optimal interaction with the enzyme. By systematically varying the substituents and correlating the changes in chemical structure with the observed changes in inhibitory potency, a detailed understanding of the SAR can be developed. This knowledge is not only crucial for optimizing the lead compound but also provides deeper insights into the molecular mechanisms of its biological action.

Development of this compound as a Chemical Probe for Biological Pathway Elucidation

Currently, there is a lack of specific published research detailing the development and application of this compound as a chemical probe for the elucidation of biological pathways. While the broader class of 1,4-thiazine derivatives has been the subject of medicinal chemistry research, the specific use of this compound as a tool to investigate and identify components of signaling cascades or other biological pathways has not been documented in available scientific literature.

The development of a chemical probe typically involves demonstrating high specificity and potency for a particular biological target, along with the synthesis of a tagged version of the molecule (e.g., with biotin (B1667282) or a fluorescent reporter) to facilitate the identification of binding partners. Such studies for this compound have not been reported.

Exploration of Biological Pathway Perturbations at the Molecular Level (e.g., modulation of specific signaling cascades, not cellular responses)

Detailed molecular-level studies on the perturbation of specific signaling cascades by this compound are not extensively available in the current body of scientific literature. However, research on structurally related derivatives, particularly those with a fused benzene (B151609) ring (2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-ones), provides insights into the potential molecular targets and pathway modulations for this class of compounds.

Derivatives of 2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. mdpi.com Molecular docking studies have revealed the specific interactions between these derivatives and the active site of AChE. For instance, certain derivatives are predicted to form hydrogen bonds and π-π stacking interactions with key amino acid residues within the enzyme's active site, such as Trp286 and Ser293. mdpi.com This inhibition of AChE activity represents a direct perturbation of the cholinergic signaling pathway at the molecular level.

The following table summarizes the inhibitory activity of some 2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one derivatives against acetylcholinesterase.

| Compound | Target Enzyme | IC50 (µM) | Key Interacting Residues (Predicted) |

| Derivative 3j | Acetylcholinesterase (AChE) | 0.025 | Trp286, Ser293, Phe295, Tyr337, Tyr341 |

| Derivative 3i | Acetylcholinesterase (AChE) | 0.027 | Trp86, Trp286, Ser293, Phe295, Tyr337 |

Furthermore, other related heterocyclic compounds containing the thiazine (B8601807) scaffold have been investigated for their effects on different signaling pathways. For example, certain benzothiadiazine derivatives act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in glutamatergic signaling in the central nervous system. nih.gov While these findings are for related but distinct chemical structures, they highlight the potential for the 1,4-thiazin-3(4H)-one core to serve as a scaffold for molecules that can modulate specific signaling cascades.

It is important to note that without direct experimental evidence on this compound, any discussion of its specific effects on molecular pathways remains speculative and is based on the activities of its derivatives.

Emerging Applications of 5 Methyl 2h 1,4 Thiazin 3 4h One in Chemical Science and Technology Non Medical Contexts

Utilization as Building Blocks in Materials Science and Polymer Chemistry

Applications in Catalysis and Ligand Design for Organic Transformations

The potential utility of 5-Methyl-2H-1,4-thiazin-3(4H)-one in the realm of catalysis and as a ligand for organic reactions remains an area with limited exploration.

Role as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

While sulfur-containing heterocycles are a known class of chiral auxiliaries used to control stereochemistry in asymmetric synthesis, there is no specific research in the available literature that demonstrates the application of this compound for this purpose. The development of chiral ligands often requires specific structural features that facilitate stereochemical induction, and the suitability of this particular thiazinone derivative has not been reported.

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a rapidly expanding field. However, a review of current scientific publications does not indicate that this compound has been investigated or applied as an organocatalyst.

Research into Agrochemical Functionality

The investigation into the potential of this compound in agrochemical applications is in a nascent stage, with a notable absence of studies focusing on its specific molecular mechanisms of action, such as enzyme inhibition in plant pathogens or insects. While related heterocyclic compounds have been explored for such purposes, data on the field efficacy or ecotoxicity of this specific thiazinone is not available. Research into its direct interaction with biological targets in pests or pathogens has not been documented in the accessible scientific literature.

Development of Analytical Reagents and Sensing Molecules based on the Thiazinone Scaffold

The development of analytical reagents and sensing molecules often leverages the unique chemical and physical properties of a core scaffold to detect specific analytes. At present, there is no published research detailing the design or application of this compound as an analytical reagent or as the foundational component of a sensing molecule.

Challenges and Future Research Directions in the Study of 5 Methyl 2h 1,4 Thiazin 3 4h One

Addressing Synthetic Challenges for Complex and Highly Functionalized Derivatives

The synthesis of the 1,4-thiazin-3-one core is established; however, the preparation of complex and highly functionalized derivatives of 5-Methyl-2H-1,4-thiazin-3(4H)-one presents considerable challenges. A significant hurdle is the control of regioselectivity and stereoselectivity during synthesis. The presence of multiple reactive sites on the thiazinone ring can lead to a mixture of products, complicating purification and reducing yields.

Future research will likely focus on the development of novel synthetic methodologies that offer greater control over the placement of functional groups. This includes the use of advanced catalytic systems, such as transition-metal catalysts, to direct reactions to specific positions on the heterocyclic ring. Furthermore, the development of stereoselective synthetic routes will be crucial for producing enantiomerically pure compounds, which is often a prerequisite for therapeutic applications. The exploration of one-pot multicomponent reactions could also provide an efficient and atom-economical approach to generating diverse libraries of thiazinone derivatives for biological screening. nih.gov

A review of synthetic methods for the related benzothiazines highlights that low yields and long reaction times can be significant drawbacks in some synthetic protocols. nih.gov Overcoming these issues for non-benzofused thiazinones will be a key area of investigation.

Advancements in Computational Methodologies for Accurate Prediction of Reactivity and Biological Interactions

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound, computational methodologies can provide valuable insights into its reactivity, conformational preferences, and potential biological interactions.

Currently, while computational studies have been applied to related benzothiazine structures, there is a lack of specific theoretical data for this compound. rsc.orguni.lu Future research should leverage quantum chemical calculations, such as Density Functional Theory (DFT), to create a detailed electronic and structural profile of the molecule. These calculations can predict sites of electrophilic and nucleophilic attack, aiding in the design of new reactions.

Moreover, molecular docking and molecular dynamics simulations will be instrumental in identifying potential biological targets. By simulating the interaction of this compound and its derivatives with the active sites of various enzymes and receptors, researchers can prioritize compounds for synthesis and biological testing. The development of more accurate force fields and solvation models will be essential for improving the predictive power of these simulations.

Table 1: Predicted Physicochemical Properties of this compound and Related Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C₅H₇NOS | 129.18 | -0.2 |

| 5-methyl-6-(4-pyridinyl)-2H-1,4-thiazin-3(4H)-one | C₁₀H₁₀N₂OS | 206.26 | 1.1 |

| 5-methyl-6-(4-quinolinyl)-2H-1,4-thiazin-3(4H)-one | C₁₄H₁₂N₂OS | 256.32 | 2.3 |

This data is sourced from PubChem and represents computationally predicted values. uni.lursc.org

Integration of Multi-Omics Data for a Holistic Understanding of Biological Mechanisms

To fully comprehend the biological effects of this compound and its derivatives, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular pathways modulated by these compounds.

Future research in this area will involve treating cell lines or model organisms with thiazinone derivatives and subsequently analyzing the global changes in gene expression, protein levels, and metabolite profiles. This approach can help to identify the primary molecular targets and off-target effects of the compounds, as well as to elucidate their mechanisms of action. For instance, a change in the expression of specific genes or the abundance of certain proteins following treatment could point towards a particular signaling pathway being affected.

Chemoproteomics, a powerful tool for target identification, could be employed to directly identify the protein binding partners of thiazinone-based probes. This involves using a chemically modified version of the compound to capture its interacting proteins from a cell lysate, which are then identified by mass spectrometry.

Exploration of Underexplored Reactivity Profiles and Novel Transformation Pathways

The reactivity of the 1,4-thiazin-3-one scaffold has not been exhaustively studied, and there is significant scope for the discovery of novel chemical transformations. The interplay of the sulfur atom, the nitrogen atom, the carbonyl group, and the enamine-like double bond presents a rich landscape for chemical exploration.

Future research should aim to systematically investigate the reactivity of this compound towards a wide range of reagents and reaction conditions. This could include exploring its potential in cycloaddition reactions, metal-catalyzed cross-coupling reactions, and asymmetric catalysis. The development of novel ring-opening and ring-expansion reactions could also lead to the synthesis of new and structurally diverse heterocyclic systems.

The Smiles rearrangement is a known reaction pathway for related benzothiazine systems, and investigating its applicability to this compound could open up new synthetic routes. rsc.org Furthermore, the unique electronic properties of the thiazinone ring may allow for novel photochemical or electrochemical transformations that have yet to be explored.

Design and Development of Next-Generation Chemical Tools and Probes Based on the Thiazinone Core

The 1,4-thiazin-3-one scaffold has the potential to serve as a versatile template for the design of next-generation chemical tools and probes. These tools are invaluable for studying biological processes with high precision and can include fluorescent probes, photoaffinity labels, and inhibitors for specific enzymes.

Future efforts in this domain will focus on the strategic functionalization of the this compound core to incorporate reporter groups (e.g., fluorophores, biotin) or photoreactive moieties. For example, a fluorescently labeled thiazinone derivative could be used to visualize its subcellular localization and track its movement within living cells.

Moreover, by appending specific targeting ligands, it may be possible to create probes that selectively bind to a protein or cellular structure of interest. The development of "smart" probes that exhibit a change in their properties, such as fluorescence, upon binding to their target is also a promising avenue of research. These advanced chemical tools will be instrumental in dissecting complex biological pathways and validating novel drug targets. The synthesis of functionalized heterocyclic systems, as demonstrated for other scaffolds, provides a roadmap for the development of such probes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-2H-1,4-thiazin-3(4H)-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of thiazinone derivatives often involves cyclization reactions or substitution of precursor heterocycles. For example, refluxing reactants like ethyl acetoacetate with hydrazine derivatives in acidic conditions (e.g., acetic acid) can yield pyrazolone intermediates, which may be further functionalized . Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., NaSCH₃ for nucleophilic substitution) significantly influence yield and purity . Optimization requires iterative TLC monitoring and recrystallization in ethanol or ether for purification .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for the thiazinone ring) .

- ¹H/¹³C NMR : Resolves methyl group environments (e.g., 5-methyl protons at δ ~2.1–2.5 ppm) and ring substituents .

- LC-MS/MS : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns, validated using databases like HMDB .

- TLC : Monitors reaction progress with toluene/ethyl acetate/water (8.7:1.2:1.1) solvent systems .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. WinGX provides an integrated workflow for data processing, structure solution, and visualization . For anisotropic displacement parameters, ORTEP for Windows generates ellipsoid models .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substitutions on the thiazinone ring?